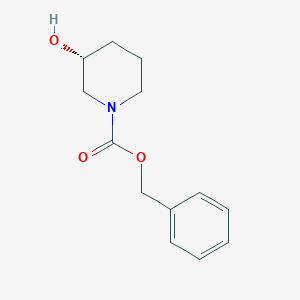![molecular formula C8H12FNO B169583 (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 198208-51-4](/img/structure/B169583.png)
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one, also known as tropifexor, is a synthetic compound that belongs to the class of nonsteroidal selective modulators of the farnesoid X receptor (FXR). It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, particularly in liver disorders.
Mécanisme D'action
Tropifexor exerts its therapeutic effects by selectively activating the FXR, a nuclear receptor that plays a critical role in regulating bile acid synthesis and transport, glucose and lipid metabolism, and inflammation. Activation of FXR by (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in the improvement of liver function and the reduction of fibrosis.
Biochemical and Physiological Effects:
Tropifexor has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to decrease liver enzymes, reduce liver inflammation, and improve liver function. Tropifexor also improves glucose and lipid metabolism, which may have additional benefits in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Tropifexor has several advantages for lab experiments, including its high potency and selectivity for FXR, its well-defined mechanism of action, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and administration.
Orientations Futures
There are several future directions for the research and development of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one. One potential direction is the investigation of its therapeutic potential in other liver disorders, such as cholestatic liver diseases and viral hepatitis. Another direction is the optimization of dosing and administration for maximal efficacy and minimal side effects. Additionally, the development of reliable biomarkers for monitoring treatment response and disease progression will be important for the clinical application of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one.
In conclusion, (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a promising compound for the treatment of various liver disorders, particularly NASH. Its selective activation of FXR has been shown to improve liver function, reduce inflammation, and decrease fibrosis in preclinical studies. While there are still limitations to its use, further research and development of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one may lead to new therapeutic options for patients with liver diseases.
Méthodes De Synthèse
Tropifexor is synthesized through a multistep process involving the reaction of a chiral intermediate with a fluorinated ketone. The synthesis method has been optimized to produce high yields of pure (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one with high enantiomeric purity.
Applications De Recherche Scientifique
Tropifexor has shown promising results in preclinical studies for the treatment of various liver disorders, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). It has been found to improve liver function, reduce inflammation, and decrease fibrosis in animal models. Tropifexor is currently in clinical trials for the treatment of NASH, with results expected in the near future.
Propriétés
Numéro CAS |
198208-51-4 |
|---|---|
Nom du produit |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
Formule moléculaire |
C8H12FNO |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12FNO/c1-10-5-2-3-7(10)8(11)6(9)4-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
Clé InChI |
WVZUPYSYPZLZLT-QYNIQEEDSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1C(=O)[C@@H](C2)F |
SMILES |
CN1C2CCC1C(=O)C(C2)F |
SMILES canonique |
CN1C2CCC1C(=O)C(C2)F |
Synonymes |
8-Azabicyclo[3.2.1]octan-2-one,3-fluoro-8-methyl-,(1S,3R,5R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




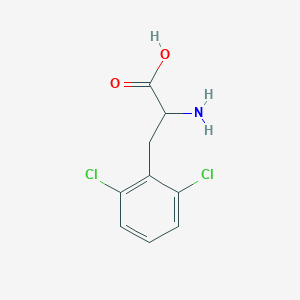
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
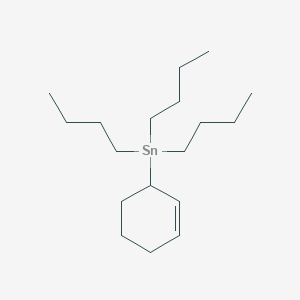
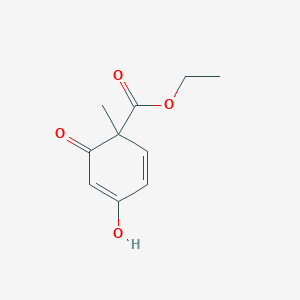
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

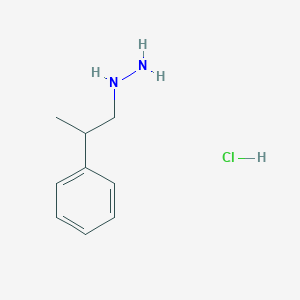
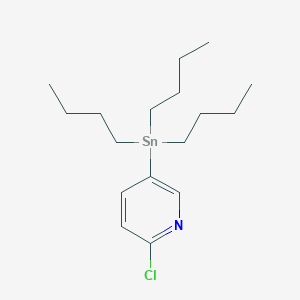
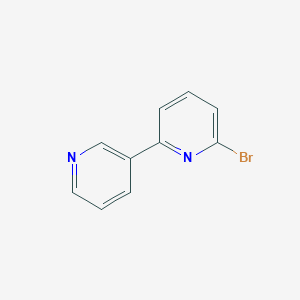

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
